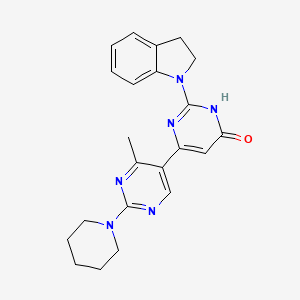methanone](/img/structure/B6089017.png)
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone, also known as BZM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BZM is a fluorescent ligand that selectively binds to the dopamine D1 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Mécanisme D'action
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone acts as a fluorescent ligand that selectively binds to the dopamine D1 receptor. Upon binding, [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone undergoes a conformational change that allows it to emit fluorescence when excited with light of a specific wavelength. This property makes [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone a valuable tool for studying the distribution and density of dopamine D1 receptors in tissues and for visualizing their activation in real-time.
Biochemical and Physiological Effects:
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been shown to have no significant biochemical or physiological effects on its own, as it acts solely as a fluorescent ligand. However, when used in conjunction with other compounds that activate or inhibit the dopamine D1 receptor, [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone can be used to study the downstream biochemical and physiological effects of receptor activation or inhibition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone in lab experiments is its high selectivity for the dopamine D1 receptor, which allows for precise and specific labeling of these receptors in tissues. Additionally, the fluorescent properties of [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone make it a valuable tool for visualizing receptor distribution and activation in real-time.
However, one limitation of using [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone is its relatively low affinity for the dopamine D1 receptor, which can limit its sensitivity in certain experiments. Additionally, [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone is not suitable for studying the effects of long-term receptor activation or inhibition, as its fluorescent properties can be quenched over time.
Orientations Futures
There are several potential future directions for research involving [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone. One area of interest is the development of more selective and sensitive fluorescent ligands for the dopamine D1 receptor, which would allow for more precise and accurate labeling of these receptors in tissues. Additionally, [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone and other fluorescent ligands could be used in conjunction with advanced imaging techniques such as confocal microscopy and two-photon microscopy to study the dynamics of receptor activation and signaling in real-time. Finally, [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone could be used in conjunction with other compounds to study the downstream biochemical and physiological effects of dopamine D1 receptor activation or inhibition in various disease states.
Méthodes De Synthèse
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzaldehyde with piperidine, followed by reduction with sodium borohydride and subsequent reaction with naphthalene-1-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been widely used in scientific research to study the dopamine D1 receptor, which is involved in various physiological processes such as reward, motivation, and learning. [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone is a valuable tool for studying the distribution and density of dopamine D1 receptors in the brain and other tissues, as well as their role in various disease states such as Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
[1-(2,1,3-benzoxadiazol-5-ylmethyl)piperidin-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-23(20-9-3-6-17-5-1-2-8-19(17)20)18-7-4-12-26(15-18)14-16-10-11-21-22(13-16)25-28-24-21/h1-3,5-6,8-11,13,18H,4,7,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHOJEMYGPTUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=NON=C3C=C2)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6088957.png)

![3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B6088972.png)
![(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6088976.png)
![4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B6088991.png)
![N-[(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B6089000.png)
![5-(4-methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6089004.png)
![N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6089010.png)
![6-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-9H-purine](/img/structure/B6089025.png)

![2-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6089033.png)
![ethyl (1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6089035.png)
![N-(3,4-difluorophenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B6089043.png)